2-Oxo-N'-propanoyl-1,2-dihydroquinoline-4-carbohydrazide
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Overview
Description
2-Oxo-N’-propanoyl-1,2-dihydroquinoline-4-carbohydrazide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core with a carbohydrazide group, making it a potential candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N’-propanoyl-1,2-dihydroquinoline-4-carbohydrazide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with propanoyl hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N’-propanoyl-1,2-dihydroquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the carbohydrazide group.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Scientific Research Applications
2-Oxo-N’-propanoyl-1,2-dihydroquinoline-4-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential antibacterial, antifungal, and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Oxo-N’-propanoyl-1,2-dihydroquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-4-carboxylate
Uniqueness
2-Oxo-N’-propanoyl-1,2-dihydroquinoline-4-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carbohydrazide group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various derivatives with potential therapeutic applications .
Properties
IUPAC Name |
2-oxo-N'-propanoyl-1H-quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-11(17)15-16-13(19)9-7-12(18)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,14,18)(H,15,17)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZSQPUJORWLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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